molecular formula C16H11N3O3 B5852443 3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one

3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one

Cat. No.: B5852443
M. Wt: 293.28 g/mol
InChI Key: DCRRORGURCWJSL-UHFFFAOYSA-N
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Description

3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound. This intermediate then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde, forming an olefin intermediate through a Knoevenagel reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays a crucial role in cell growth, proliferation, and survival . By inhibiting PI3K, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar imidazo[1,2-a] scaffold but differs in the fused ring structure.

    Chromen-2-one: Contains the chromen-2-one moiety but lacks the imidazo[1,2-a]pyrimidine component.

Uniqueness

3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one is unique due to its combined imidazo[1,2-a]pyrimidine and chromen-2-one structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c1-21-11-3-4-14-10(7-11)8-12(15(20)22-14)13-9-19-6-2-5-17-16(19)18-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRRORGURCWJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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